molecular formula C9H3BrF3NO2 B1415620 3-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid CAS No. 1807047-77-3

3-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid

Cat. No.: B1415620
CAS No.: 1807047-77-3
M. Wt: 294.02 g/mol
InChI Key: URBDCCZYDFVTDF-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H3BrF3NO2 It is characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-(trifluoromethyl)benzoic acid followed by the introduction of a cyano group. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by a cyanation reaction using reagents such as copper(I) cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, and the benzoic acid moiety can undergo oxidation to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyanation: Copper(I) cyanide or other cyanating agents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and coupled aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs, particularly those requiring the trifluoromethyl group for enhanced biological activity.

    Materials Science: It is utilized in the design of new materials with specific electronic or optical properties.

    Chemical Biology: The compound is used in the study of biological pathways and the development of biochemical assays.

Mechanism of Action

The mechanism by which 3-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceuticals, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 3-Cyano-4-(trifluoromethyl)benzoic acid

Uniqueness

3-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, cyano, and trifluoromethyl groups on the benzoic acid core. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

3-bromo-5-cyano-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO2/c10-6-2-4(8(15)16)1-5(3-14)7(6)9(11,12)13/h1-2H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBDCCZYDFVTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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